Tetramethylrhodamine

Description

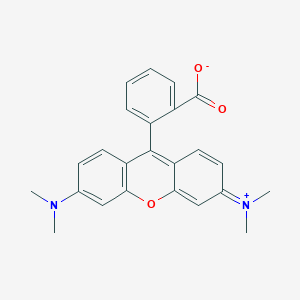

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZLKHKQJHEPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tetramethylrhodamine Isothiocyanate (TRITC): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine isothiocyanate (TRITC) is a well-established, amine-reactive fluorescent dye belonging to the rhodamine family.[1] Characterized by its bright orange-red fluorescence, TRITC has been an indispensable tool in a myriad of biological and biomedical research applications, including immunofluorescence microscopy, flow cytometry, and fluorescence-based assays.[1] Its utility lies in the covalent labeling of proteins and other biomolecules, enabling the visualization of cellular structures and processes.[2]

The core mechanism of TRITC as a fluorescent label is the reactivity of its isothiocyanate (-N=C=S) functional group. This group readily reacts with primary amine groups (-NH₂), such as the ε-amino groups of lysine (B10760008) residues in proteins, under mild basic conditions (pH 8-9).[1][3] This reaction forms a stable thiourea (B124793) linkage, covalently attaching the fluorescent rhodamine core to the target molecule.[1][3]

Core Principles and Applications

TRITC's isothiocyanate group facilitates its use as a labeling agent for a wide range of biomolecules.[2] This property makes it a versatile tool for:

-

Immunofluorescence (IF): TRITC-conjugated antibodies are widely used to visualize the localization of specific proteins within cells and tissues.[4]

-

Flow Cytometry: Antibodies labeled with TRITC are employed for immunophenotyping, cell signaling analysis, and cell cycle analysis.[5]

-

Fluorescent Labeling of Biomolecules: TRITC can be conjugated to various biomolecules, such as proteins, antibodies, and polysaccharides, for use in a variety of assays.[5] TRITC-dextrans, for example, are used to study permeability and microcirculation.[6]

TRITC exhibits a strong orange fluorescence that is relatively insensitive to pH changes between 4 and 9.[5][6] While still widely used, it is important to note that newer fluorophores with improved photostability and brightness are now available.[7][8]

Quantitative Data Summary

The photophysical properties of TRITC are crucial for designing and optimizing fluorescence-based experiments. The following table summarizes the key quantitative data for TRITC.

| Property | Value | Notes |

| Excitation Maximum (λex) | 544 - 560 nm[5][7][9] | The optimal wavelength for exciting the fluorophore. |

| Emission Maximum (λem) | 570 - 590 nm[5][7][9] | The peak wavelength of the emitted fluorescent light. |

| Molar Extinction Coefficient (ε) | ~85,000 - 100,000 M⁻¹cm⁻¹[5] | A measure of how strongly the molecule absorbs light at its excitation maximum. |

| Quantum Yield (Φ) | ~0.1 - 0.4[5][7] | The efficiency of converting absorbed photons into emitted photons. |

| Recommended Laser Line | 532 nm or 561 nm[5] | Common laser lines used for excitation in microscopy and flow cytometry. |

| Common Filter Set | Excitation: 545/25 nm; Emission: 585/42 nm[5] | A standard filter set for TRITC imaging. |

Experimental Protocols

Protocol 1: TRITC Conjugation to Antibodies

This protocol outlines the steps for covalently labeling an antibody with TRITC. The isothiocyanate group of TRITC reacts with primary amine groups on the antibody, primarily on lysine residues, to form a stable thiourea bond.[3][7]

Materials:

-

Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)[10]

-

TRITC (this compound isothiocyanate)[5]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[5]

-

Conjugation Buffer: 100 mM Carbonate/Bicarbonate buffer, pH 9.0[5]

-

Purification column (e.g., gel filtration, Sephadex G-25)[5]

-

Phosphate-Buffered Saline (PBS)[5]

Procedure:

-

Antibody Preparation:

-

TRITC Solution Preparation:

-

Immediately before use, dissolve TRITC in anhydrous DMSO to a concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.[10]

-

-

Conjugation Reaction:

-

Purification:

-

Separate the TRITC-conjugated antibody from the unconjugated dye using a gel filtration column pre-equilibrated with PBS.[5]

-

Collect the fractions containing the labeled antibody, which is typically the first colored peak to elute.

-

-

Storage:

-

Store the conjugated antibody at 4°C for short-term use.[10]

-

For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C. Avoid repeated freeze-thaw cycles.[10]

-

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol provides a general procedure for indirect immunofluorescence staining of cultured cells using a TRITC-conjugated secondary antibody.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA in PBS)

-

Primary Antibody (specific to the target antigen)

-

TRITC-conjugated Secondary Antibody (reactive against the primary antibody host species)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

Procedure:

-

Cell Preparation:

-

Wash cells grown on coverslips twice with PBS.[11]

-

-

Fixation:

-

Permeabilization (for intracellular antigens):

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[11]

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Counterstaining (Optional):

-

Mounting:

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.[11]

-

Image using a fluorescence microscope with the appropriate filter set for TRITC.

-

Protocol 3: Cell Staining with TRITC-Conjugated Antibodies for Flow Cytometry

This protocol provides a general procedure for staining suspended cells for flow cytometry analysis.

Materials:

-

Single-cell suspension

-

TRITC-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

-

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS) (for intracellular staining)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular staining)

-

Fc Receptor Blocking reagent (optional)

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from your sample.

-

Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes at 4°C).[5]

-

-

Fc Receptor Blocking (Optional):

-

If working with cells expressing Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.[5]

-

-

Surface Staining:

-

Fixation and Permeabilization (for intracellular staining):

-

After surface staining (if applicable), fix the cells by resuspending in Fixation Buffer for 15-20 minutes at room temperature.[9]

-

Wash the cells once with Flow Cytometry Staining Buffer.[5]

-

Permeabilize the cells by resuspending in Permeabilization Buffer for 10-15 minutes at room temperature.[5]

-

Proceed with intracellular antibody incubation.

-

-

Intracellular Staining:

-

Final Resuspension and Data Acquisition:

-

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for analysis.[5]

-

Acquire data on a flow cytometer using the appropriate laser and filter settings for TRITC.

-

Mandatory Visualizations

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Flow cytometry troubleshooting | Abcam [abcam.com]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. CST | Cell Signaling Technology [cellsignal.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. research.pasteur.fr [research.pasteur.fr]

- 9. ptglab.com [ptglab.com]

- 10. benchchem.com [benchchem.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Flow Cytometry Protocol | Abcam [abcam.com]

- 13. Flow Cytometry, Triton X-100 Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]

The Principle of Tetramethylrhodamine as a Fluorescent Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (B1193902) (TMR) and its derivatives are a class of robust and versatile fluorescent dyes belonging to the rhodamine family.[1] Characterized by their bright orange-red fluorescence, high photostability, and relative insensitivity to pH, TMR-based probes have become indispensable tools in a vast array of biological and biomedical research applications.[2] These fluorophores are widely employed in fluorescence microscopy, flow cytometry, immunofluorescence, and high-throughput screening to visualize, track, and quantify biological molecules and processes.[3][4] This technical guide provides a comprehensive overview of the core principles of TMR as a fluorescent probe, its photophysical properties, detailed experimental protocols, and key applications in research and drug development.

Core Principles of this compound Fluorescence

The fluorescence of this compound is rooted in its chemical structure, which features a xanthene core.[5] Upon absorption of light at an appropriate wavelength, the π-electron system of the TMR molecule is excited to a higher energy state.[2] The molecule then rapidly relaxes to the lowest vibrational level of this excited state before returning to its ground state. This return to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.[2]

A key characteristic of many rhodamine dyes, including TMR, is their propensity to form non-fluorescent dimers in aqueous solutions.[1][6] This self-quenching phenomenon is distance-dependent and can be utilized as a sensitive probe for conformational changes in biomolecules on the scale of 15-25 Å.[1][7]

Key Derivatives of this compound

Several derivatives of TMR have been developed to facilitate a wide range of labeling and detection applications. The choice of derivative depends on the target molecule and the desired experimental outcome.

-

This compound Isothiocyanate (TRITC): This is one of the most common amine-reactive forms of TMR.[2][3] The isothiocyanate group (-N=C=S) readily reacts with primary amines, such as the lysine (B10760008) residues in proteins, to form a stable thiourea (B124793) bond.[2][3] This makes TRITC an excellent choice for labeling antibodies and other proteins for immunofluorescence and flow cytometry.[3][8]

-

This compound, Methyl Ester (TMRM) and Ethyl Ester (TMRE): These are cell-permeant, cationic dyes that accumulate in the mitochondria of living cells in a manner dependent on the mitochondrial membrane potential (ΔΨm).[9][10] In healthy cells with a high ΔΨm, TMRM and TMRE accumulate in the mitochondria and exhibit bright fluorescence.[9][11] A decrease in ΔΨm, an early indicator of apoptosis or cellular stress, leads to a reduction in dye accumulation and a corresponding decrease in fluorescence.

-

Carboxythis compound (TAMRA): This derivative is frequently used for labeling oligonucleotides and as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments.[12] FRET is a powerful technique for studying molecular interactions and conformational changes.

Quantitative Data of Common TMR Derivatives

The selection of a suitable fluorophore is critical for the success of any fluorescence-based experiment. The following table summarizes the key spectral properties of commonly used TMR derivatives. It is important to note that spectral properties, extinction coefficients, and quantum yields can be influenced by the solvent, pH, and conjugation to biomolecules.[13]

| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Primary Applications |

| TRITC | ~543 - 557[14][15] | ~571 - 576[14][15] | ~85,000 - 87,000[14] | Not readily available | Protein and antibody labeling, immunofluorescence, flow cytometry[3][8] |

| TMRM | ~548[9] | ~573 - 574[9] | Not readily available | Not readily available | Mitochondrial membrane potential measurement, live-cell imaging, flow cytometry[9][16] |

| TMRE | ~549 - 552[17][18] | ~574 - 575[17][18] | Not readily available | Not readily available | Mitochondrial membrane potential measurement, live-cell imaging, flow cytometry[10][16] |

| TAMRA | ~541 - 565[13] | ~565 - 583[13] | ~65,000 - 95,000[13] | ~0.1 - 0.3[13] | Oligonucleotide labeling, FRET, qPCR[12] |

Experimental Protocols

Protocol 1: Indirect Immunofluorescence Staining of Adherent Cells with TRITC-Conjugated Secondary Antibody

This protocol describes a general procedure for visualizing the subcellular localization of a target protein using a primary antibody and a TRITC-conjugated secondary antibody.

Materials:

-

Adherent cells grown on sterile glass coverslips

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for intracellular targets

-

Blocking buffer (e.g., 1-5% bovine serum albumin or normal serum from the secondary antibody host species in PBS)

-

Primary antibody specific to the target protein

-

TRITC-conjugated secondary antibody that recognizes the host species of the primary antibody

-

Nuclear counterstain (optional, e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Fixation: Grow cells to the desired confluency on coverslips. Wash the cells twice with pre-warmed PBS. Fix the cells with fixation buffer for 10-20 minutes at room temperature.[8]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[8]

-

Permeabilization (for intracellular targets): If the target protein is intracellular, incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature. Wash the cells three times with PBS.

-

Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in blocking buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the TRITC-conjugated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes. Wash twice with PBS.

-

Mounting and Imaging: Mount the coverslips onto glass slides using an antifade mounting medium. Image the cells using a fluorescence microscope equipped with appropriate filter sets for TRITC (e.g., excitation ~540-560 nm, emission ~570-620 nm).

Protocol 2: Measurement of Mitochondrial Membrane Potential using TMRM and Flow Cytometry

This protocol provides a method for assessing mitochondrial health by measuring ΔΨm in a cell population using TMRM and a flow cytometer.

Materials:

-

Suspension or adherent cells

-

Complete cell culture medium

-

TMRM stock solution (e.g., 10 mM in DMSO)[11]

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

FCCP or CCCP (protonophore for creating a depolarized control)

-

Flow cytometer with appropriate lasers and filters

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in pre-warmed complete cell culture medium at a concentration of approximately 1 x 10⁶ cells/mL.

-

Control Sample Preparation: To a separate aliquot of cells, add FCCP or CCCP to a final concentration of 5-10 µM. Incubate for 5-10 minutes at 37°C. This will serve as a negative control with depolarized mitochondria.

-

TMRM Staining: Prepare a fresh working solution of TMRM in pre-warmed medium. The optimal concentration typically ranges from 20-250 nM and should be determined empirically for the specific cell type.[9] Add the TMRM working solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[9]

-

Washing (Optional): To reduce background fluorescence, cells can be washed once with pre-warmed PBS.[9]

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the TMRM with a yellow-green laser (e.g., 561 nm) and collect the emission using a filter appropriate for PE or TRITC (e.g., ~585/16 nm bandpass filter). Compare the fluorescence intensity of the stained cells to the CCCP-treated control cells.

Protocol 3: Covalent Labeling of Proteins with TRITC

This protocol outlines the general steps for conjugating TRITC to a protein.

Materials:

-

Purified protein to be labeled

-

TRITC

-

Amine-free conjugation buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 8.0-9.0)[2][19]

-

DMSO (if TRITC is not readily soluble in the conjugation buffer)[19]

-

Gel filtration column (e.g., Sephadex G-25) or dialysis tubing for purification[2][3]

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a suitable concentration (e.g., 2-10 mg/mL).

-

Prepare TRITC Solution: Dissolve TRITC in a small amount of DMSO and then add it to the conjugation buffer immediately before use.[19]

-

Reaction: Add a 10- to 20-fold molar excess of the TRITC solution to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[19]

-

Purification: Separate the TRITC-labeled protein from unreacted dye. This is a critical step to reduce background fluorescence.[2]

-

Determination of Degree of Labeling (Optional): The ratio of moles of TRITC to moles of protein can be determined by measuring the absorbance at 280 nm (for protein) and ~550 nm (for TRITC).[3]

-

Storage: Store the conjugated protein at 4°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) or aliquot and store at -20°C.[3]

Conclusion

This compound and its derivatives are powerful and versatile fluorescent probes that have significantly advanced our ability to study cellular and molecular processes. Their bright fluorescence, high photostability, and the availability of various reactive forms make them suitable for a wide range of applications, from fundamental cell biology research to drug discovery and development. By understanding the core principles of TMR fluorescence and following well-established protocols, researchers can effectively harness the capabilities of these probes to gain deeper insights into the complexities of biological systems.

References

- 1. This compound self-quenching is a probe of conformational change on the scale of 15–25 Å - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound (TRITC) | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound self-quenching is a probe of conformational change on the scale of 15–25 Å - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

- 11. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. interchim.fr [interchim.fr]

- 15. FluoroFinder [app.fluorofinder.com]

- 16. biotium.com [biotium.com]

- 17. Spectrum [TMRE (this compound ethyl ester)] | AAT Bioquest [aatbio.com]

- 18. media.cellsignal.com [media.cellsignal.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Solvatochromic Properties of Tetramethylrhodamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectra of tetramethylrhodamine (B1193902) (TMR) in various solvents. TMR and its derivatives are widely used fluorescent probes in biological research and drug development, and understanding their spectral behavior in different environments is crucial for accurate experimental design and data interpretation. This document details the photophysical properties of TMR, outlines experimental protocols for their measurement, and presents the data in a clear, comparative format.

Core Concepts: Solvatochromism of this compound

This compound is a classic xanthene dye known for its brightness and photostability.[1] Its fluorescence properties, including the wavelengths of maximum excitation and emission, are sensitive to the polarity of its local environment. This phenomenon, known as solvatochromism, arises from the different stabilization of the ground and excited electronic states of the fluorophore by the surrounding solvent molecules.[2] Generally, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum of TMR.[3] This sensitivity makes TMR a valuable tool for probing the microenvironment of biomolecules.[4]

Quantitative Analysis of TMR Spectral Properties

The following table summarizes the key photophysical parameters of this compound (TMR) and its derivatives in a range of solvents with varying polarities. These parameters include the maximum excitation wavelength (λex), maximum emission wavelength (λem), Stokes shift, quantum yield (Φf), and fluorescence lifetime (τ).

| Solvent | Polarity Index | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |

| Chloroform | 4.1 | 545 | 570 | 25 | 0.55 | ~2.3 |

| Dichloromethane (DCM) | 3.1 | 544 | 567 | 23 | 0.48 | ~2.2 |

| Dimethylformamide (DMF) | 6.4 | 550 | 575 | 25 | 0.50 | ~2.4 |

| Dimethyl sulfoxide (B87167) (DMSO) | 7.2 | 552 | 576 | 24 | 0.51 | ~2.5 |

| Ethanol | 5.2 | 548 | 572 | 24 | 0.65 | 2.5 - 2.8 |

| Methanol | 6.6 | 546 | 570 | 24 | 0.68 | 2.3 - 2.6 |

| Water | 9.0 | 554 | 578 | 24 | 0.35 | 1.5 - 2.0 |

Note: The data presented is a compilation from various sources and may have been measured under slightly different experimental conditions. TMR derivatives such as TMR-isothiocyanate (TRITC) and carboxy-TMR (TAMRA) may exhibit slightly different spectral properties.

Experimental Protocols

Accurate determination of the photophysical properties of TMR requires careful experimental execution. Below are detailed methodologies for key experiments.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for acquiring the fluorescence excitation and emission spectra of TMR in a given solvent.

Figure 1. Workflow for acquiring excitation and emission spectra.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of TMR (e.g., 1 mM) in a high-purity solvent such as dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in the solvent of interest to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Use a calibrated spectrofluorometer equipped with a xenon lamp source and monochromators for both excitation and emission pathways.

-

Transfer the diluted TMR solution to a 1 cm path length quartz cuvette.

-

To measure the emission spectrum, set the excitation monochromator to the determined absorption maximum (λex) and scan the emission monochromator over a range that encompasses the expected emission.

-

To measure the excitation spectrum, set the emission monochromator to the determined emission maximum (λem) and scan the excitation monochromator over a range that encompasses the expected absorption.

-

-

Data Analysis:

-

The wavelengths corresponding to the highest intensity in the recorded spectra are the λex and λem.

-

The Stokes shift is calculated as the difference between the λem and λex.

-

Determination of Fluorescence Quantum Yield (Φf)

The relative quantum yield is determined by comparing the fluorescence of the TMR sample to a well-characterized standard with a known quantum yield.

Figure 2. Workflow for determining relative fluorescence quantum yield.

Methodology:

-

Sample and Standard Preparation:

-

Choose a standard with a known quantum yield and spectral properties similar to TMR (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95).

-

Prepare a series of dilutions for both the TMR sample and the standard in the same solvent, ensuring the absorbance of all solutions is below 0.1 at the excitation wavelength.

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the TMR sample and the standard.

-

The quantum yield of the TMR sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample / n_std)^2 where Φf_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is typically measured using Time-Correlated Single-Photon Counting (TCSPC).

Figure 3. Workflow for measuring fluorescence lifetime using TCSPC.

Methodology:

-

Instrumentation:

-

A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond diode laser), a sample holder, emission filters, a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

-

Data Acquisition:

-

First, measure the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or silica (B1680970) nanoparticles) in place of the sample.

-

Replace the scattering solution with the TMR sample and collect the fluorescence decay data until a sufficient number of photon counts are acquired in the peak channel.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use specialized software to perform an iterative deconvolution of the experimental decay data with the measured IRF.

-

Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

-

Conclusion

The solvatochromic properties of this compound make it a versatile fluorescent probe for a wide range of applications in research and drug development. By understanding the influence of the solvent environment on its spectral characteristics and by employing rigorous experimental protocols, researchers can effectively utilize TMR to gain valuable insights into the molecular world. This guide provides the foundational knowledge and practical methodologies to facilitate the accurate and reliable use of this compound in scientific investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Solvatochromic Effect in Fluorescence Dye Solutions | Burapha Science Journal [scijournal.buu.ac.th]

- 4. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Applications of Tetramethylrhodamine (TMR) and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine (B1193902) (TMR) and its derivatives are a cornerstone class of fluorescent dyes within the rhodamine family, prized for their bright photostability and versatile applications in biological research.[1] Characterized by their excitation and emission in the green-orange region of the visible spectrum, these fluorophores are compatible with common imaging instrumentation, making them indispensable tools for visualizing and quantifying cellular processes.[1] This technical guide provides an in-depth overview of the core chemical properties of TMR and its key derivatives, detailed experimental protocols, and visualizations of common workflows.

Core Chemical and Photophysical Properties

The selection of a suitable fluorophore is critical for the success of any fluorescence-based experiment. The utility of a dye is determined by its specific chemical and photophysical properties, including its absorption and emission spectra, brightness (a function of its molar extinction coefficient and quantum yield), and photostability. Several derivatives of TMR have been engineered with distinct reactive moieties to facilitate covalent conjugation to various biomolecules.[1]

Key derivatives and their common applications include:

-

Carboxythis compound (TAMRA): Often utilized for labeling oligonucleotides and as an acceptor in Fluorescence Resonance Energy Transfer (FRET) applications, frequently paired with fluorescein (B123965) (FAM) as the donor.[1]

-

This compound Isothiocyanate (TRITC): A widely used amine-reactive derivative for labeling proteins and antibodies, forming a stable thiourea (B124793) bond with primary amines.[1][2]

-

TMR-NHS Ester (Succinimidyl Ester): An amine-reactive derivative that forms a stable amide bond with primary amines, commonly used for protein and peptide labeling.[3]

-

TMR-Maleimide: A thiol-reactive derivative used for labeling cysteine residues in proteins and peptides.

-

This compound, Methyl and Ethyl Esters (TMRM and TMRE): Cell-permeant, cationic dyes that accumulate in mitochondria in a manner dependent on the mitochondrial membrane potential (ΔΨm), serving as reliable indicators of mitochondrial health and cell viability.[1][4]

The quantitative photophysical properties of these key derivatives are summarized in the table below for easy comparison.

| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Primary Reactive Group |

| 5-TAMRA | ~546[3] | ~580[3] | ~95,000[3] | ~0.1[3] | Carboxylic Acid |

| 6-TAMRA | ~543[5] | ~571[5] | ~92,000[5] | Varies with environment | Carboxylic Acid |

| 5-TAMRA, NHS Ester | ~541 | ~567 | ~84,000 | ~0.1 | N-hydroxysuccinimide Ester |

| 6-TAMRA, Maleimide | Varies | Varies | ~84,000[6] | ~0.1[6] | Maleimide |

| TRITC (mixed isomers) | ~552-560[2][7][8] | ~578-590[2][7][8] | ~85,000 - 87,000[2][9] | High, but varies[2] | Isothiocyanate |

| TMRM | ~548[10] | ~573[10] | Data not readily available | Data not readily available | N/A (potentiometric probe) |

| TMRE | ~549[10] | ~574[10] | Data not readily available | Data not readily available | N/A (potentiometric probe) |

Note: Spectral properties, extinction coefficients, and quantum yields are highly dependent on the solvent, pH, and conjugation state of the dye.[1]

Visualized Workflows and Mechanisms

Bioconjugation: Amine-Reactive Labeling

A primary application of TMR derivatives is the covalent labeling of biomolecules. The most common targets are primary amines (e.g., lysine (B10760008) residues on proteins). The workflow involves dissolving the protein and the amine-reactive dye, mixing them in an appropriate buffer, allowing the reaction to proceed, and purifying the resulting conjugate.

Workflow for labeling a protein with an amine-reactive TMR dye.

The chemical reaction for NHS ester labeling involves the nucleophilic attack of a primary amine on the succinimidyl ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).

Reaction scheme of TMR-NHS ester with a primary amine.

Mitochondrial Membrane Potential Sensing

TMRM and TMRE are cationic dyes that accumulate in the mitochondrial matrix, driven by the negative mitochondrial membrane potential (ΔΨm). In healthy, polarized mitochondria, the dyes concentrate and exhibit bright fluorescence. If the membrane potential collapses (depolarization), a key event in apoptosis, the dyes are no longer sequestered and disperse into the cytoplasm, leading to a significant decrease in mitochondrial fluorescence.

TMRM/TMRE accumulation is dependent on mitochondrial membrane potential.

Detailed Experimental Protocols

Accurate and reproducible data depend on rigorous adherence to optimized protocols. The following sections provide detailed methodologies for common applications of TMR derivatives.

Protocol 1: Protein Labeling with TMR-NHS Ester

This protocol provides a general method for covalently labeling proteins with an amine-reactive TMR succinimidyl ester.[6][10]

Materials:

-

Protein of interest (1-10 mg/mL)

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5).[6] Note: Avoid buffers containing primary amines like Tris.[10]

-

TMR-NHS ester (5- or 6-isomer)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Purification column (e.g., gel filtration, such as Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

-

Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the TMR-NHS ester in anhydrous DMSO or DMF.[6]

-

Reaction: a. Calculate the volume of dye solution needed. A molar excess of 5-10 fold dye-to-protein is a common starting point, but this may require optimization.[10] b. While gently stirring, add the dye stock solution to the protein solution. c. Incubate the reaction for 1 hour at room temperature, protected from light.[10]

-

Purification: a. Equilibrate the gel filtration column with a suitable storage buffer (e.g., PBS). b. Apply the reaction mixture to the column. c. Collect the fractions. The first colored fractions to elute will contain the labeled protein; the later colored fractions will contain the smaller, unreacted dye.[6]

-

Characterization (Optional but Recommended): a. Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the λmax of the TMR dye (~550 nm). b. The DOL is calculated using the formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye], where CF is the correction factor for the dye's absorbance at 280 nm.

Protocol 2: Protein Labeling with TMR-Maleimide

This protocol describes a general method for labeling proteins via free thiol groups (cysteines) with TMR-maleimide.

Materials:

-

Protein of interest containing free thiol groups (1-10 mg/mL)

-

Thiol-free reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5).[11] Degas the buffer before use.

-

(Optional) Reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), if disulfide bonds need to be reduced.

-

TMR-maleimide

-

Anhydrous DMSO or DMF

-

Purification column (e.g., gel filtration)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer.

-

(Optional) Reduction: If the protein's cysteines are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[11] TCEP does not need to be removed before labeling.[11]

-

Dye Preparation: Prepare a 10-20 mM stock solution of TMR-maleimide in anhydrous DMSO or DMF.[11]

-

Reaction: a. Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of dye.[11] b. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

-

(Optional) Quenching: The reaction can be quenched by adding a small molecule thiol (e.g., mercaptoethanol) to react with excess maleimide.[11]

-

Purification: Separate the labeled protein from unreacted dye using gel filtration or dialysis.[11]

Protocol 3: Measurement of Mitochondrial Membrane Potential with TMRM

This protocol provides a basic method for staining living cells with TMRM to assess mitochondrial function via fluorescence microscopy.[12]

Materials:

-

Live cells cultured on a suitable imaging dish or plate

-

Complete cell culture medium

-

TMRM

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS) or other imaging buffer

-

Fluorescence microscope with a TRITC/RFP filter set

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of TMRM in anhydrous DMSO. This stock can be stored at -20°C, protected from light.[12]

-

Staining Solution Preparation: a. Prepare an intermediate dilution (e.g., 50 µM) of TMRM in complete medium.[12] b. From the intermediate dilution, prepare the final working staining solution. A typical concentration range is 20-250 nM; start with 250 nM.[12][13] Prepare this solution fresh.

-

Cell Staining: a. Remove the existing medium from the live cells. b. Add the TMRM staining solution to the cells. c. Incubate for 30 minutes at 37°C.[12]

-

Wash and Image: a. Wash the cells three times with PBS or another clear buffer to remove excess dye.[12] b. Image the cells immediately using a fluorescence microscope. Healthy cells will exhibit bright, punctate mitochondrial staining. Cells with depolarized mitochondria will show dim, diffuse fluorescence.

Protocol 4: General Method for Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is typically measured relative to a well-characterized standard.[14]

Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the sample to that of a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[6]

Materials:

-

Spectrofluorometer and a UV-Vis spectrophotometer

-

Sample of unknown quantum yield (e.g., a TMR conjugate)

-

Quantum yield standard (e.g., Rhodamine 6G)

-

Spectroscopy-grade solvent (e.g., ethanol) in which both the sample and standard are soluble and the standard's quantum yield is known.

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance values at the excitation wavelength should be kept below 0.05 to avoid inner-filter effects.

-

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: a. Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. b. Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Data Analysis and Calculation: a. For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. b. Determine the slope of the resulting straight line for both the sample (Slope_sample) and the standard (Slope_std). c. Calculate the quantum yield of the sample (Φ_sample) using the following equation:[6] Φ_sample = Φ_std × (Slope_sample / Slope_std) × (n_sample² / n_std²) Where Φ_std is the quantum yield of the standard, and n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

Protocol 5: Assessment of Photostability

Photostability refers to a fluorophore's resistance to photodegradation or photobleaching upon exposure to excitation light. A common method to assess this is to measure the photobleaching half-life (t1/2).[2]

Materials:

-

Fluorescence microscope with a stable light source and a sensitive camera

-

Immobilized sample of the fluorescent dye (e.g., conjugated to a protein adhered to a slide)

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation: Prepare a sample where the fluorophore is immobilized to prevent diffusion.

-

Microscope Setup: Turn on the light source and allow it to stabilize. Select the appropriate filter set for the dye. It is critical to use the same illumination intensity when comparing different dyes.[2]

-

Image Acquisition: a. Acquire an initial image (time t=0). b. Continuously illuminate a specific region of the sample. c. Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of its initial value.[2]

-

Data Analysis: a. Using image analysis software, select a region of interest (ROI) within the illuminated area. b. Measure the mean fluorescence intensity within the ROI for each image in the time series.[2] c. Correct for background fluorescence by subtracting the intensity of a region without any dye. d. Normalize the intensity values to the initial intensity at t=0. e. Plot the normalized fluorescence intensity as a function of time. f. The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t1/2). A longer half-life indicates greater photostability.[2]

References

- 1. 6-TAMRA [6-Carboxythis compound] *CAS 91809-67-5* | AAT Bioquest [aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 4. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-TAMRA, Carboxythis compound Oligonucleotide Labeling [biosyn.com]

- 6. benchchem.com [benchchem.com]

- 7. Spectral properties of this compound (TRITC). | AAT Bioquest [aatbio.com]

- 8. TRITC (this compound isothiocyanate) | TdB Labs [tdblabs.se]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing this compound Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymer Dots with Enhanced Photostability, Quantum Yield, and Two-Photon Cross-Section using Structurally Constrained Deep-Blue Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Tetramethylrhodamine (TMR) and Carboxytetramethylrhodamine (TAMRA) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of tetramethylrhodamine (B1193902) (TMR) and carboxythis compound (TAMRA), two widely utilized rhodamine-based fluorophores in biological and biomedical research. This document outlines their core properties, quantitative data, detailed experimental protocols, and key applications to assist researchers in selecting the appropriate dye and optimizing their experimental designs.

Core Properties and Chemical Structures

This compound (TMR) and its derivatives are robust and versatile fluorescent dyes known for their bright fluorescence, high photostability, and relative insensitivity to pH. The fundamental difference between TMR and TAMRA lies in the presence of a carboxyl group on the xanthene ring of TAMRA, which is absent in the parent TMR structure. This carboxyl group serves as a crucial handle for conjugation to biomolecules.

Carboxythis compound (TAMRA) is commercially available as two main isomers, 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[1] The choice between these isomers often depends on the specific conjugation chemistry and the target biomolecule, with 5-TAMRA commonly used for peptides and proteins, and 6-TAMRA for nucleotides.[1][2]

Below are the chemical structures of the core TMR and TAMRA molecules.

Quantitative Data: A Comparative Overview

The selection of a fluorophore is critically dependent on its spectral properties. The following tables summarize the key quantitative data for TMR and TAMRA derivatives. Note that the exact spectral characteristics can be influenced by the solvent, pH, and the molecule to which the dye is conjugated.[1]

Table 1: Spectral Properties of TMR and TAMRA

| Property | This compound (TMR) | Carboxythis compound (TAMRA) |

| Excitation Maximum (λex) | ~552 nm[3] | ~541 - 565 nm[1] |

| Emission Maximum (λem) | ~578 nm[3] | ~565 - 583 nm[1] |

| Molar Extinction Coefficient (ε) | Not specified for parent TMR | ~84,000 - 95,000 M⁻¹cm⁻¹[1] |

| Fluorescence Quantum Yield (Φ) | Not specified for parent TMR | ~0.1 - 0.3[1] |

Table 2: Properties of Common Reactive Forms

| Reactive Form | Target Functional Group | Resulting Bond |

| TMR Maleimide (B117702) | Thiol (-SH) | Thioether |

| TAMRA-NHS Ester (SE) | Primary Amine (-NH₂) | Amide |

| This compound Isothiocyanate (TRITC) | Primary Amine (-NH₂) | Thiourea |

Experimental Protocols

Accurate and efficient labeling of biomolecules is crucial for the success of fluorescence-based experiments. Below are detailed protocols for common labeling reactions using TAMRA-NHS ester and TMR Maleimide.

Protocol for Labeling Proteins with TAMRA-NHS Ester (SE)

This protocol outlines the general procedure for conjugating a TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on proteins.

Materials:

-

5-TAMRA-SE or 6-TAMRA-SE

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein of interest

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris or glycine.[4]

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL.[4]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-SE in anhydrous DMSO to a concentration of 10 mg/mL.[4]

-

Labeling Reaction: Add the TAMRA-SE stock solution to the protein solution. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1. This should be optimized for the specific protein and application.[4]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS. Collect the fractions containing the colored, labeled protein.[4]

-

Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~555 nm (for TAMRA). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the protein and TAMRA.[4]

Protocol for Labeling Thiols with TMR Maleimide

This protocol provides a general method for labeling sulfhydryl groups (thiols) on proteins or peptides with TMR maleimide.

Materials:

-

5(6)-Tetramethylrhodamine maleimide

-

Anhydrous DMSO or DMF

-

Thiol-containing protein or peptide

-

Reaction Buffer: pH 7.0-7.5 buffer (e.g., 10-100 mM phosphate, Tris, or HEPES).[5]

-

(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching reagent (e.g., mercaptoethanol or glutathione)

-

Purification column (e.g., gel filtration or dialysis)

Procedure:

-

Prepare Protein Solution: Dissolve the protein at a concentration of 50-100 µM in a pH 7.0-7.5 buffer.[5]

-

(Optional) Reduction of Disulfide Bonds: If necessary, reduce disulfide bonds to free thiols by adding a 10-fold molar excess of a reducing agent like TCEP.[5]

-

Prepare Dye Stock Solution: Prepare a 10-20 mM stock solution of the TMR maleimide in DMF or DMSO.[5]

-

Labeling Reaction: Add the dye stock solution dropwise to the stirred protein solution. A molar ratio of dye to protein of 10:1 to 20:1 is generally recommended.[5]

-

Incubation: Continue to stir the reaction mixture in the dark for 2 hours at room temperature or overnight at 4°C for less stable proteins.[5]

-

Quench Reaction: Add an excess of a small thiol-containing compound like mercaptoethanol to react with any excess maleimide dye.[5]

-

Purification: Separate the labeled product from unreacted dye and quenching agent by gel filtration or dialysis.[5]

Key Applications in Research and Drug Development

Both TMR and TAMRA are invaluable tools in a wide array of research applications due to their brightness and photostability.

-

Fluorescence Microscopy: Labeled proteins, peptides, and nucleic acids can be visualized in fixed and living cells to study their localization and dynamics.[4]

-

Fluorescence Resonance Energy Transfer (FRET): TAMRA is frequently used as an acceptor fluorophore in FRET-based assays to study molecular interactions, conformational changes, and enzymatic activity.[6] It is often paired with a donor fluorophore like fluorescein (B123965) (FAM).[7]

-

Real-Time PCR (qPCR): TAMRA can be used as a quencher in dual-labeled probes for qPCR applications.[1]

-

DNA Sequencing: TAMRA-labeled terminators have been used in automated DNA sequencing.[8]

-

Flow Cytometry: TMR and TAMRA conjugated antibodies are used for the detection and quantification of specific cell populations.

The signaling pathway for a FRET-based protease assay is depicted below. In the intact state, the donor and acceptor (TAMRA) are in close proximity, leading to FRET. Upon cleavage by a protease, the donor and acceptor are separated, resulting in an increase in donor fluorescence.

Conclusion

This compound and its carboxylated derivative, carboxythis compound, are indispensable fluorescent probes in modern life science research. Their bright and photostable fluorescence, coupled with a range of available chemical conjugations, enables the visualization and quantification of a vast array of cellular processes. A thorough understanding of their distinct properties and the appropriate experimental protocols is paramount for designing and executing sensitive and reproducible fluorescence-based assays.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. biotium.com [biotium.com]

- 6. Triple-FRET Technique for Energy Transfer Between Conjugated Polymer and TAMRA Dye with Possible Applications in Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAMRA dye for labeling in life science research [baseclick.eu]

- 8. medchemexpress.com [medchemexpress.com]

Understanding Tetramethylrhodamine Self-Quenching for Conformational Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of tetramethylrhodamine (B1193902) (TMR) self-quenching for studying molecular conformational changes. TMR, a widely used fluorophore, exhibits a distance-dependent self-quenching phenomenon that serves as a powerful tool for probing molecular dynamics on the angstrom scale, offering a valuable alternative to Förster Resonance Energy Transfer (FRET).

The Core Principle: TMR Self-Quenching

This compound self-quenching is a photophysical process where the fluorescence of two or more TMR molecules in close proximity is significantly reduced. This phenomenon is primarily a static quenching process, driven by the formation of a ground-state dimer.[1][2] When two TMR molecules are sufficiently close, they can form a non-fluorescent or weakly fluorescent H-dimer through π-π stacking interactions.[3][4][5] This dimer has a distinct absorption spectrum compared to the TMR monomer.[1][2]

The efficiency of this self-quenching is highly dependent on the distance between the TMR molecules. Significant quenching occurs when the dyes are closer than approximately 20 Å, with maximal quenching observed at distances less than about 12 Å.[1][2] This sharp distance dependence makes TMR self-quenching an exquisite molecular ruler for detecting small-scale conformational changes in proteins and other biomolecules.[1][6][7][8][9][10]

A key advantage of using TMR self-quenching over FRET is the use of a single fluorophore, which simplifies labeling and experimental design.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with TMR self-quenching, providing a reference for experimental design and data interpretation.

Table 1: Distance Dependence of TMR Self-Quenching

| Parameter | Value | Reference |

| Distance for sharp increase in fluorescence | 15 - 20 Å | [1][2] |

| Midpoint of fluorescence increase (fitted) | 18 ± 1 Å | [1] |

| Distance for maximal quenching | < 12 Å | [1][2] |

| Distance range for probing conformational change | 15 - 25 Å | [1][6][7][9] |

Table 2: Spectroscopic Properties of TMR

| Parameter | Wavelength (nm) | Reference |

| Monomer Absorption Peak | ~550 nm | [1] |

| Monomer Vibronic Shoulder | ~520 nm | [1] |

| Fluorescence Emission Peak | ~575 nm | [1] |

| BODIPY TMR Excitation Peak | 544 nm | [11] |

| BODIPY TMR Emission Peak | 570 nm | [11] |

Experimental Protocols

Protein Labeling with TMR using HaloTag® Technology

This protocol describes the labeling of intracellular HaloTag® fusion proteins with a cell-permeant TMR ligand.

Materials:

-

Mammalian cells expressing the HaloTag® fusion protein of interest.

-

HaloTag® TMR Ligand (stock solution in DMSO).

-

Complete cell culture medium, pre-warmed to 37°C.

-

Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.

-

Imaging-compatible plates or slides (e.g., glass-bottom dishes).

Procedure:

-

Cell Seeding: Plate cells expressing the HaloTag® fusion protein onto the desired imaging vessel at a density that allows for optimal imaging (typically 50-80% confluency).[12]

-

Prepare Labeling Medium: Dilute the HaloTag® TMR Ligand stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 5 µM).[12]

-

Labeling Incubation: Remove the existing culture medium from the cells and replace it with the prepared labeling medium. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[12]

-

Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed, fresh complete culture medium to remove unbound ligand.[12][13]

-

Imaging: The cells are now ready for fluorescence microscopy.

Fluorescence Spectroscopy and Data Analysis

Instrumentation:

-

A fluorometer or fluorescence microscope equipped with appropriate excitation and emission filters for TMR (Excitation: ~550 nm, Emission: ~575 nm).

-

For time-resolved measurements, a system capable of time-correlated single photon counting (TCSPC) is required.

Data Acquisition:

-

Acquire fluorescence intensity measurements of the TMR-labeled sample.

-

To study conformational changes, measure fluorescence intensity before and after inducing the change (e.g., by adding a ligand, changing temperature, or pH).

-

For kinetic studies, monitor fluorescence intensity over time.

Data Analysis:

-

Calculate Quenching Efficiency: The degree of quenching can be calculated as: Quenching Efficiency (%) = (1 - (F / F₀)) * 100 Where F is the fluorescence intensity in the quenched state and F₀ is the fluorescence intensity in the unquenched (or reference) state.

-

Relate Fluorescence to Conformational State: Changes in fluorescence intensity are directly correlated with changes in the distance between the TMR labels, and thus reflect the conformational state of the biomolecule. An increase in fluorescence indicates an increase in the distance between TMR molecules (relief of quenching), while a decrease in fluorescence signifies that the TMR molecules have come into closer proximity.

Application in Conformational Studies

TMR self-quenching is a versatile tool for studying a wide range of biological processes involving conformational changes.

Examples of applications include:

-

Protein Folding and Dynamics: Monitoring the changes in distance between different domains of a protein as it folds or undergoes dynamic fluctuations.

-

Enzyme Kinetics: Observing conformational changes in an enzyme upon substrate binding or product release.[8]

-

Receptor-Ligand Interactions: Detecting the conformational changes in a receptor upon binding to its ligand.

-

Nucleic Acid Dynamics: Studying the conformational dynamics of DNA and RNA structures.[8][14]

-

Molecular Motors: Investigating the stepping mechanism of molecular motors.[8]

Conclusion

TMR self-quenching provides a robust and sensitive method for investigating small-scale conformational changes in biomolecules. Its sharp distance dependence in the 15-25 Å range and the simplicity of using a single fluorophore make it a powerful tool for researchers in various fields, including molecular biology, biochemistry, and drug development. By understanding the principles and applying the experimental protocols outlined in this guide, scientists can effectively leverage TMR self-quenching to gain deeper insights into the dynamic nature of biological macromolecules.

References

- 1. This compound self-quenching is a probe of conformational change on the scale of 15–25 Å - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. H-type dimer formation of fluorophores: a mechanism for activatable, in vivo optical molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. H-type Dimer Formation of Fluorophores: A Mechanism for Activatable, in vivo Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound self-quenching is a probe of conformational change on the scale of 15–25 Å [spiral.imperial.ac.uk]

- 7. This compound self-quenching is a probe of conformational change on the scale of 15–25 Å - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Detecting Intramolecular Conformational Dynamics of Single Molecules in Short Distance Range with Sub-Nanometer Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Spectrum [BODIPY TMR] | AAT Bioquest [aatbio.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pnas.org [pnas.org]

A Technical Guide to the Photophysical Properties of Tetramethylrhodamine for Single-Molecule Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (B1193902) (TMR) is a prominent fluorescent dye belonging to the rhodamine family, widely utilized in single-molecule imaging studies due to its favorable photophysical properties. Its brightness, photostability, and well-characterized spectral profile make it a robust tool for investigating the dynamics and interactions of individual biomolecules. This technical guide provides an in-depth overview of the core photophysical characteristics of TMR, detailed experimental protocols for its application in single-molecule imaging, and visual representations of key processes and workflows.

Photophysical Properties of this compound (TMR)

The utility of a fluorophore in single-molecule applications is dictated by its intrinsic photophysical parameters. These properties determine the signal-to-noise ratio, the duration of observation, and the overall quality of the single-molecule data.

Spectral Characteristics

TMR exhibits strong absorption in the green region of the visible spectrum and emits in the orange-red region. The precise absorption and emission maxima can be influenced by the local environment, including solvent polarity and pH.

Quantitative Photophysical Parameters

A summary of the key quantitative photophysical properties of TMR and its common derivative, 5-carboxythis compound (B559615) (TAMRA), is presented in the table below. These values are crucial for designing experiments and interpreting single-molecule data.

| Property | Value | Conditions/Notes |

| Molar Extinction Coefficient (ε) | ~87,000 - 91,000 M⁻¹cm⁻¹ | Measured in methanol (B129727) or aqueous buffers.[1][2] |

| Fluorescence Quantum Yield (Φ) | ~0.41 | For unconjugated TMR.[3] Can be lower when conjugated to biomolecules (e.g., 0.10 for a TAMRA-aptamer).[2] |

| Fluorescence Lifetime (τ) | ~2.2 - 3.45 ns | Varies with the local environment and conjugation state.[4][5] |

| Photobleaching Quantum Yield (φb) | Low, but increases with excitation intensity. | TMR is known for its relatively high photostability compared to other common fluorophores.[3][6] |

Photostability and Blinking

TMR is regarded as a photostable fluorophore, a critical attribute for single-molecule studies that often require prolonged observation times.[3][7] However, like all fluorophores, TMR is susceptible to photobleaching, an irreversible process where the molecule loses its ability to fluoresce due to photon-induced chemical damage.[8][9]

In addition to irreversible photobleaching, TMR can exhibit reversible transitions to dark states, a phenomenon known as "blinking."[10] This can be caused by the formation of radical ions or transitions to a long-lived triplet state. The kinetics of blinking can be influenced by the local chemical environment, particularly the presence of oxidizing and reducing agents.[10] For single-molecule tracking experiments, it is important to use imaging conditions that minimize long-lived dark states to avoid premature truncation of molecular trajectories.[11]

Experimental Protocols for Single-Molecule Imaging with TMR

The success of a single-molecule imaging experiment relies on meticulous sample preparation and the optimization of imaging conditions. This section provides detailed protocols for key steps in a typical single-molecule experiment using TMR.

Coverslip Cleaning and Functionalization

Immaculately clean coverslips are paramount for single-molecule imaging to minimize background fluorescence and non-specific binding of labeled molecules.[12][13]

Protocol for Coverslip Cleaning:

-

Sonication in Detergent: Place coverslips in a Teflon rack and sonicate in a 1% Hellmanex III solution for 3 hours at room temperature.[12]

-

Rinsing: Thoroughly rinse the coverslips with distilled water.[12]

-

Acetone (B3395972) Wash: Sonicate the coverslips in acetone at 70°C for 10 minutes.[12]

-

Base Piranha Treatment: In a fume hood, immerse the coverslips in a freshly prepared mixture of 1:1:5 (v/v) of 30% hydrogen peroxide, ammonium (B1175870) hydroxide, and water. Heat at 70°C for 1 hour. Caution: Base piranha is highly corrosive and should be handled with extreme care.[12]

-

Final Rinsing and Storage: Rinse the coverslips extensively with distilled water and store them in 100% ethanol.[12] Before use, dry the coverslips with a stream of nitrogen or argon gas.[14]

Protein Labeling with TMR

Site-specific labeling of proteins with TMR is essential for accurately reporting on molecular dynamics. The most common method involves the use of maleimide-functionalized TMR, which reacts with cysteine residues.[15]

Protocol for Cysteine-Maleimide Labeling:

-

Protein Preparation: Ensure the protein of interest has a single, solvent-accessible cysteine residue for labeling. If the protein contains other cysteines, they should be mutated to another amino acid (e.g., serine) or blocked.

-

Reduction of Disulfides: Reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of a reducing agent like Dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.[15]

-

Removal of Reducing Agent: Remove the reducing agent using a desalting column or buffer exchange to prevent it from reacting with the maleimide (B117702) dye.

-

Labeling Reaction: Dissolve the TMR-maleimide dye in anhydrous DMSO to a stock concentration of 10 mM.[15] Add a 10-fold molar excess of the dye to the protein solution. The labeling buffer should have a pH between 7.0 and 7.4.[15] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching the Reaction: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to a final concentration of ~1 mM.

-

Purification: Remove the unreacted dye from the labeled protein using size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the TMR at its absorption maximum (~550 nm).

Imaging Buffer with Oxygen Scavenger System

The imaging buffer plays a critical role in maintaining the photostability of TMR by minimizing the formation of reactive oxygen species.[16] An oxygen scavenger system is a standard component of imaging buffers for single-molecule fluorescence.[1][17]

Components of a Typical Imaging Buffer:

-

Buffer: A biological buffer to maintain a stable pH (e.g., 50 mM Tris-HCl, pH 7.5).

-

Oxygen Scavenger System:

-

Glucose Oxidase/Catalase (GODCAT): A common enzymatic system where glucose oxidase consumes oxygen and produces hydrogen peroxide, which is then neutralized by catalase.[18][19]

-

Glucose Oxidase: ~100 nM

-

Catalase: ~1.5 µM

-

Glucose: 56 mM

-

-

Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase (PCA/PCD): An alternative enzymatic system that can provide lower dissolved oxygen concentrations.[18][19]

-

-

Triplet State Quencher: A compound like Trolox (a vitamin E analog) at a concentration of ~1 mM can reduce blinking by quenching the long-lived triplet state of the fluorophore.[11]

-

Reducing Agent: A mild reducing agent such as β-mercaptoethanol (BME) or dithiothreitol (DTT) can further improve photostability, although high concentrations may induce blinking in some cyanine (B1664457) dyes.[18]

Microscope Setup for Single-Molecule Imaging

Total Internal Reflection Fluorescence (TIRF) microscopy is the most common technique for single-molecule imaging of surface-immobilized molecules.[20][21] It selectively excites fluorophores within ~100 nm of the coverslip, significantly reducing background fluorescence.[20]

Key Components of a TIRF Microscope for TMR Imaging:

-

Laser: A laser with an emission wavelength that overlaps with the absorption spectrum of TMR, typically a 532 nm or 561 nm laser.[21][22]

-

Objective: A high numerical aperture (NA ≥ 1.45) objective is required to achieve total internal reflection.[20]

-

Dichroic Mirror: A dichroic mirror that reflects the laser excitation wavelength and transmits the longer emission wavelength of TMR.

-

Emission Filter: A bandpass filter that selectively transmits the fluorescence emission from TMR while blocking scattered laser light.

-

Detector: A highly sensitive camera, such as an Electron Multiplying CCD (EMCCD) or a Scientific CMOS (sCMOS) camera, capable of detecting single photons.

Visualizing Key Concepts and Workflows

Diagrams are invaluable for understanding the complex processes involved in single-molecule fluorescence. The following sections provide Graphviz (DOT language) scripts to generate visualizations of the Jablonski diagram for TMR and a typical experimental workflow.

Jablonski Diagram for TMR

The Jablonski diagram illustrates the electronic transitions that a fluorophore undergoes upon excitation and subsequent relaxation.

Caption: Jablonski diagram illustrating the electronic transitions of this compound (TMR).

Experimental Workflow for Single-Molecule Imaging

This diagram outlines the key steps involved in performing a single-molecule imaging experiment with TMR, from sample preparation to data analysis.

Caption: Experimental workflow for single-molecule imaging using TMR.

Conclusion

This compound remains a cornerstone fluorophore for single-molecule imaging due to its robust photophysical properties. A thorough understanding of these properties, coupled with meticulous experimental execution, is essential for acquiring high-quality single-molecule data. The protocols and information presented in this guide provide a comprehensive resource for researchers and scientists aiming to leverage the power of TMR in their single-molecule investigations, from fundamental biophysical studies to applications in drug development.

References

- 1. Oxygen Scavenger Microscopy - FluMaXx LowSalt | Hypermol [hypermol.com]

- 2. bioone.org [bioone.org]

- 3. Quantifying Transcription Factor Binding Dynamics at the Single-molecule Level in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coverslip Cleaning and Functionalization for Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound self-quenching is a probe of conformational change on the scale of 15–25 Å - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing this compound Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photobleaching [evidentscientific.com]

- 9. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single-Molecule Study of Redox Reaction Kinetics by Observing Fluorescence Blinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detecting Intramolecular Conformational Dynamics of Single Molecules in Short Distance Range with Sub-Nanometer Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. help.oni.bio [help.oni.bio]

- 13. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]

- 14. DSpace [mospace.umsystem.edu]

- 15. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]

- 16. support.nanotempertech.com [support.nanotempertech.com]

- 17. Oxygen Scavenger Microscopy - FluMaXx; 1x kit | Hypermol [hypermol.com]

- 18. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. epfl.ch [epfl.ch]

- 21. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 22. : Methods - SMF Methods browse [groups.physics.ox.ac.uk]

A Technical Guide to Tetramethylrhodamine (TMR) Derivatives for Live Cell Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine (TMR) and its derivatives are a cornerstone of modern fluorescence microscopy, prized for their bright signal, high photostability, and versatility in labeling biological structures. This technical guide provides an in-depth overview of TMR derivatives, their applications in live cell imaging, quantitative data on their performance, and detailed experimental protocols.

Core Properties of this compound Dyes

TMR dyes belong to the rhodamine family of fluorophores and are characterized by their excitation and emission in the green-orange region of the visible spectrum. This makes them compatible with common laser lines (e.g., 561 nm) and standard filter sets in fluorescence microscopes. Key advantages of rhodamine dyes include high fluorescence brightness and excellent photostability, which allow for prolonged observation and repeated excitation with minimal signal loss.[]

Recent advancements have led to the development of "gentle" rhodamines that mitigate phototoxicity, a critical consideration for long-term live-cell imaging.[2] Furthermore, the development of fluorogenic and cell-permeable rhodamine dyes has significantly improved contrast in live-cell protein labeling by minimizing background fluorescence from unbound probes.[3][4]

Quantitative Data of Common TMR Derivatives

The selection of a specific TMR derivative depends on the experimental requirements, including the target molecule and the imaging modality. The table below summarizes the key photophysical properties of several common TMR derivatives and related compounds for comparison.

| Derivative/Analog | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Brightness (ε × Φ) | Notes |

| TMR (this compound) | 546[5] | 575[5] | 0.41[6] | ~95,000 | ~38,950 | Commonly used for protein labeling.[7] |

| TAMRA (Carboxythis compound) | 546 | 575 | - | - | - | Often used for oligonucleotide labeling and as a FRET acceptor. |

| TMRM (this compound, Methyl Ester) | ~548 | ~573 | - | - | - | A cell-permeant, cationic dye that accumulates in mitochondria based on membrane potential.[8] |

| TRITC (this compound Isothiocyanate) | ~550 | ~575 | - | - | - | An amine-reactive form of TMR for labeling proteins and antibodies. |

| Janelia Fluor® 549 (JF₅₄₉) | 549[9] | 571[9] | 0.88[6] | ~101,000 | ~88,880 | A brighter and more photostable alternative to TMR.[6][10][11] |

| SNAP-Cell® TMR-Star | 554 | 580 | - | - | - | A TMR derivative for labeling SNAP-tag fusion proteins.[12] |

| HaloTag® TMR Ligand | ~555 | ~585 | - | - | - | A TMR derivative for labeling HaloTag fusion proteins.[12][13] |

Note: Quantum yield and molar extinction coefficient can vary depending on the solvent and local environment. Data is compiled from multiple sources for comparison.

Labeling Strategies for Live Cell Imaging